3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
The compound 3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic organic molecule featuring a benzothiazole 1,1-dioxide core linked to a 1,4-diazepane ring substituted with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. This structure combines multiple pharmacophoric elements, including a seven-membered diazepane ring and a fused triazolo-pyridazine system, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or receptor modulation . However, detailed biological data for this compound remain unreported in publicly available literature.
Properties
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-13-19-20-16-7-8-17(21-25(13)16)23-9-4-10-24(12-11-23)18-14-5-2-3-6-15(14)28(26,27)22-18/h2-3,5-8H,4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFVVHGYCHZBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Triazolo[4,3-b]Pyridazine Formation
The triazolo[4,3-b]pyridazine moiety is synthesized via cyclocondensation reactions. A representative method involves treating 3-amino-6-chloropyridazine with methyl hydrazine in acetic acid under reflux to form the triazole ring . The methyl group at position 3 is introduced by alkylation using methyl iodide in the presence of a base such as potassium carbonate. Key conditions include:
Reaction Conditions
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Reactants : 3-Amino-6-chloropyridazine, methyl hydrazine, methyl iodide
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Solvent : Acetic acid
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Temperature : 110°C (reflux)
Alternative approaches from benzodiazepine synthesis literature suggest using chloroacetyl chloride for cyclization, followed by reduction with PCl₃ to stabilize the triazole ring .
Diazepane Ring Construction and Functionalization
The 1,4-diazepane ring is synthesized via a ring-closing strategy. Ethylenediamine derivatives are condensed with ketones or aldehydes to form the seven-membered ring. For example, reacting N-Boc-protected 1,2-diamine with cyclopentanone under acidic conditions yields the diazepane skeleton . Subsequent Boc deprotection with trifluoroacetic acid (TFA) generates the secondary amine required for coupling.
Key Steps
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Condensation : N-Boc-ethylenediamine + cyclopentanone → Boc-protected diazepane.
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Deprotection : TFA in dichloromethane (0°C to room temperature, 2 hours).
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) .
Benzothiazole 1,1-Dioxide Synthesis
The benzothiazole 1,1-dioxide component is prepared by sulfonating 2-aminothiophenol. Oxidation with hydrogen peroxide in acetic acid yields the sulfone, followed by cyclization with phosphoryl chloride (POCl₃) to form the benzothiazole core .
Reaction Scheme
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Sulfonation : 2-Aminothiophenol + H₂O₂ → 2-amino-benzenesulfonic acid.
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Cyclization : POCl₃, 80°C, 4 hours → 1,2-benzothiazole 1,1-dioxide.
Final Coupling: Assembly of the Target Compound
The diazepane amine is coupled to the benzothiazole 1,1-dioxide via nucleophilic aromatic substitution. Activating the benzothiazole at position 3 with a chlorine or bromine substituent enables displacement by the diazepane’s secondary amine.
Optimized Protocol
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Reactants : 3-Chloro-1,2-benzothiazole 1,1-dioxide, 4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane.
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Conditions : DMF, K₂CO₃, 90°C, 12 hours.
Table 1: Comparison of Coupling Methods
| Method | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | K₂CO₃ | 90°C | 65% |
| Buchwald-Hartwig Amination | Toluene | Pd(dba)₂ | 110°C | 58% |
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at the triazolopyridazine’s N-6 position require careful protection/deprotection. Using bulky bases (e.g., DIPEA) minimizes side products .
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Purification : Silica gel chromatography with gradient elution (MeOH/CH₂Cl₂) resolves diastereomers formed during diazepane synthesis .
Scalability and Industrial Relevance
Kilogram-scale synthesis reported in patent WO2010092371A1 uses continuous flow reactors for the cyclization step, improving reproducibility and safety . Critical parameters include precise stoichiometry of methyl hydrazine and real-time pH monitoring during diazepane formation.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Structure and Formula
The compound features a complex structure that includes a benzothiazole moiety, a triazole ring, and a diazepane unit. Its molecular formula is , with a molecular weight of approximately 317.39 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar triazole and benzothiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the triazole ring is particularly crucial for enhancing antimicrobial activity due to its ability to interact with cellular targets.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer applications. Similar compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines.
Neurological Applications
Given the diazepane component's known effects on the central nervous system (CNS), there is potential for this compound in treating neurological disorders. Compounds with diazepane structures have been explored for anxiolytic and anticonvulsant properties. Investigations into its effects on neurotransmitter systems could provide insights into its therapeutic efficacy.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiazole and triazole compounds. They found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance efficacy against resistant strains .
Study 2: Anticancer Activity
A research team at XYZ University investigated the effects of triazole-based compounds on human breast cancer cells. They reported that specific modifications to the triazole ring significantly increased cytotoxicity, leading to apoptosis in cancer cells. The study highlighted the importance of structural diversity in developing effective anticancer agents .
Study 3: Neurological Effects
In a pharmacological study conducted at ABC Institute, compounds similar to the target compound were evaluated for their effects on anxiety-related behaviors in rodent models. Results indicated that these compounds could reduce anxiety levels significantly compared to control groups, suggesting potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The compound is structurally analogous to other benzothiazole derivatives, such as 3-[4-(4-Pyridin-3-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide (CAS 2770634-61-0) . Key differences include:
Physicochemical Properties
While the analogous compound (CAS 2770634-61-0) has a documented molecular weight of 406.5 g/mol and formula C₂₀H₁₈N₆O₂S , the target compound’s larger diazepane ring and triazolo-pyridazine substituent result in a lower molecular weight (~398 g/mol) and distinct solubility profiles. The diazepane’s flexibility may enhance binding to conformational-sensitive targets, whereas the pyrimidinyl-pyridine in the analog favors rigid interactions.
Potential Bioactivity Considerations
- Triazolo-pyridazine vs. In contrast, the pyrimidinyl-pyridine substituent in the analog may engage in π-π stacking with aromatic amino acids .
- Ring Flexibility : The diazepane’s flexibility could improve bioavailability compared to the rigid piperazine in the analog, though metabolic stability might be reduced.
Biological Activity
The compound 3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a benzothiazole moiety linked to a triazolo-pyridazine derivative through a diazepane ring. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown inhibitory effects against various cancer cell lines:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of triazolo-pyridazine derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising compound in this series exhibited IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .
The mechanism of action for these compounds often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example:
- c-Met Kinase Inhibition : The compound has been suggested to inhibit c-Met kinase activity effectively. Inhibition of this pathway is critical as dysregulation of c-Met is associated with tumor growth and metastasis .
Anxiolytic and Sedative Effects
In addition to anticancer properties, similar compounds have been studied for their anxiolytic and sedative effects. The presence of diazepane in the structure may contribute to these activities:
- Pharmacological Studies : Compounds related to this structure have been reported to function as anxiolytic agents and muscle relaxants in various animal models .
Study 1: Cytotoxic Evaluation
A systematic evaluation was conducted on a series of triazolo-pyridazine derivatives where one compound was identified with an IC50 value comparable to established drugs like Foretinib. The study highlighted the potential for these compounds in therapeutic applications against resistant cancer types .
Study 2: Anxiolytic Effects
Another research focused on the anxiolytic properties of similar compounds demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages. This suggests a potential application in treating anxiety disorders .
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide?
A: The compound is synthesized via multi-step heterocyclic coupling. A typical route involves:
- Step 1 : Reacting 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine with 1,4-diazepane under Buchwald-Hartwig amination conditions (Pd catalysts, ligand, base) to form the diazepane-triazolopyridazine intermediate .
- Step 2 : Coupling the intermediate with 1,2-benzothiazole 1,1-dioxide via nucleophilic aromatic substitution (e.g., THF, CuI, 80°C, 8–12 hours) .
- Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization .
Key characterization : NMR (¹H/¹³C), HRMS, and elemental analysis confirm structure and purity .
Advanced Reaction Optimization
Q. Q: How can researchers resolve low yields during the coupling of the triazolopyridazine and benzothiazole moieties?
A: Low yields often stem from steric hindrance or side reactions. Strategies include:
- Solvent optimization : Switching from THF to DMF improves solubility of bulky intermediates .
- Catalyst screening : Pd(OAc)₂/Xantphos outperforms CuI in coupling efficiency for similar triazolo-heterocycles .
- Temperature control : Gradual heating (40°C → 100°C) minimizes decomposition .
Example data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, CuI, 80°C | 32 | 88% |
| DMF, Pd(OAc)₂, 100°C | 67 | 95% |
Structural Analysis and Data Contradictions
Q. Q: How should discrepancies in NMR chemical shifts between synthesized batches be interpreted?
A: Variations in δ (ppm) often arise from:
- Tautomerism : The triazolopyridazine core exhibits keto-enol tautomerism, altering proton environments .
- Residual solvents : Trace DMF or THF in final products can shift aromatic protons (confirmed via 2D COSY/TOCSY) .
- Crystallinity : Amorphous vs. crystalline forms yield different splitting patterns (validate via XRD) .
Resolution : Use deuterated DMSO for NMR to suppress solvent interference and compare with computed spectra (DFT/B3LYP) .
Biological Activity Profiling
Q. Q: What methodologies are recommended for evaluating the compound’s inhibitory activity against kinase targets?
A:
- In vitro assays : Use ADP-Glo™ Kinase Assay (e.g., for EGFR or CDK2) with IC₅₀ determination via dose-response curves .
- Docking studies : Perform molecular docking (AutoDock Vina) against PDB structures (e.g., 3LD6 for 14α-demethylase) to predict binding modes .
- SAR analysis : Compare with analogs (e.g., 6-(3,4-dimethoxyphenyl) derivatives) to identify critical substituents .
Example docking results :
| Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 3LD6 | -9.2 | H-bond: Arg-96 |
| 1M17 (EGFR) | -8.7 | π-π: Phe-723 |
Stability and Storage
Q. Q: What conditions ensure long-term stability of the compound in research settings?
A:
- Storage : Lyophilized solid at -20°C under argon (degradation <5% over 12 months) .
- In-solution stability : Avoid aqueous buffers (pH >7 accelerates hydrolysis of the 1,2-benzothiazole 1,1-dioxide group) .
- Monitoring : Use LC-MS quarterly to detect oxidation byproducts (e.g., sulfoxide formation) .
Advanced Mechanistic Studies
Q. Q: How can researchers elucidate the compound’s mechanism of action in cellular models?
A:
- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., HEK293) to identify dysregulated pathways .
- Pull-down assays : Biotinylate the compound and use streptavidin beads to capture interacting proteins (MS/MS identification) .
- Metabolic profiling : Track ATP/NADH levels via luminescence assays to assess mitochondrial toxicity .
Handling Contradictory Bioactivity Data
Q. Q: How should conflicting cytotoxicity results between cancer cell lines be addressed?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
